Vamorolone

Overview

Description

Vamorolone, sold under the brand name Agamree, is a synthetic corticosteroid used primarily for the treatment of Duchenne muscular dystrophy . It is a dual atypical glucocorticoid and antimineralocorticoid, which means it has both anti-inflammatory and immunosuppressive properties . This compound is taken orally and has been approved for medical use in the United States and the European Union .

Mechanism of Action

Target of Action

Vamorolone is a synthetic corticosteroid that primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation . This compound also acts as an antagonist of the mineralocorticoid receptor , which is involved in maintaining electrolyte balance .

Mode of Action

This compound exerts its therapeutic effects by acting as an agonist at the glucocorticoid receptor . This interaction results in anti-inflammatory and immunosuppressive effects, which are beneficial in managing conditions like Duchenne muscular dystrophy (DMD) . As an antagonist of the mineralocorticoid receptor, this compound helps to regulate electrolyte balance .

Biochemical Pathways

This compound is subject to multiple metabolic pathways, including glucuronidation, hydroxylation, and reduction . Its metabolism is mediated through various enzymes, including CYP3A4, CYP3A5, CYP2C8, UGT1A3, UGT2B7, and UGT2B17 . The main metabolites in the plasma and urine are glucuronides, formed via direct glucuronidation and hydrogenation with subsequent glucuronidation .

Pharmacokinetics

The pharmacokinetics of this compound are linear and dose-proportional

Biochemical Analysis

Biochemical Properties

Vamorolone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a partial agonist of the glucocorticoid receptor, which allows it to retain anti-inflammatory properties while reducing the transactivation activities that lead to adverse effects . This compound also interacts with the mineralocorticoid receptor, acting as an antagonist . The compound undergoes multiple metabolic pathways, including glucuronidation, hydroxylation, and reduction, mediated by enzymes such as CYP3A4, CYP3A5, CYP2C8, UGT1A3, UGT2B7, and UGT2B17 .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to reduce inflammation and improve muscle function in patients with Duchenne muscular dystrophy . This compound affects cell signaling pathways by inhibiting the activation of NFκB-related cell damage pathways, which are implicated in the pathology of dystrophin-deficient muscle . Additionally, this compound induces changes in gene expression, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the glucocorticoid receptor and the mineralocorticoid receptor . This binding leads to the inhibition of pro-inflammatory gene expression and the activation of anti-inflammatory gene expression . This compound’s unique receptor binding profile results in a relative loss of co-activator binding and a gain of co-repressor binding, which contributes to its reduced adverse effect profile . The compound also influences enzyme activity, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . Long-term treatment with this compound has demonstrated sustained improvements in motor function and reduced inflammation in patients with Duchenne muscular dystrophy . Dose-dependent suppression of the hypothalamic-pituitary-adrenal axis and potential risks of adrenal suppression and insufficiency have been noted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies using the mdx mouse model of Duchenne muscular dystrophy, this compound has been shown to improve muscle strength and reduce inflammation at effective doses . Higher doses of this compound have been associated with increased risks of adverse effects, such as adrenal suppression and immunosuppression . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucuronidation, hydroxylation, and reduction . The metabolism of this compound is mediated by enzymes such as CYP3A4, CYP3A5, CYP2C8, UGT1A3, UGT2B7, and UGT2B17 . These metabolic processes result in the formation of glucuronides, which are the main metabolites found in plasma and urine . This compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s volume of distribution is influenced by factors such as protein binding and tissue permeability . This compound’s localization and accumulation within specific tissues are affected by its interactions with cellular transport mechanisms . These factors contribute to the compound’s therapeutic efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize within the cytoplasm and nucleus of cells, where it interacts with glucocorticoid and mineralocorticoid receptors . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, influencing its therapeutic effects . This compound’s subcellular localization is essential for its ability to modulate gene expression and cellular metabolism .

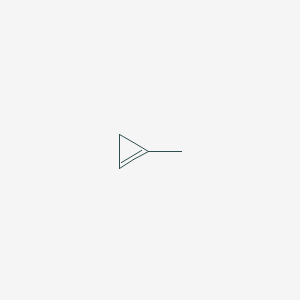

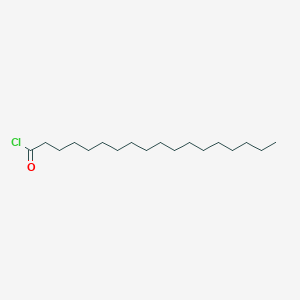

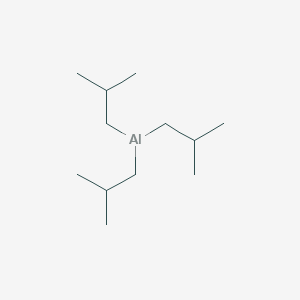

Preparation Methods

The synthesis of vamorolone involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods are designed to optimize yield and purity, often involving large-scale reactions and purification processes such as crystallization and chromatography .

Chemical Reactions Analysis

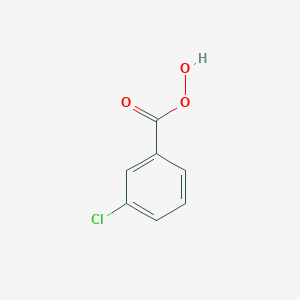

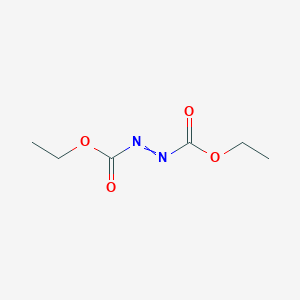

Vamorolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activity.

Reduction: Reduction reactions can modify the ketone groups present in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vamorolone has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of synthetic corticosteroids.

Biology: this compound is studied for its effects on cellular processes and its potential to modulate immune responses.

Industry: This compound is produced and marketed by pharmaceutical companies for clinical use.

Comparison with Similar Compounds

Vamorolone is unique compared to other corticosteroids due to its dual activity as both a glucocorticoid and antimineralocorticoid . Similar compounds include:

Prednisolone: Another synthetic corticosteroid with anti-inflammatory properties.

Dexamethasone: A potent glucocorticoid used for its anti-inflammatory and immunosuppressive effects.

Hydrocortisone: A naturally occurring corticosteroid with similar pharmacological properties.

This compound’s unique receptor binding profile and reduced adverse effect profile make it a valuable alternative for patients who cannot tolerate traditional corticosteroids .

Biological Activity

Vamorolone is a novel atypical corticosteroid that has garnered attention for its potential therapeutic applications, particularly in the treatment of Duchenne muscular dystrophy (DMD). Its unique pharmacological profile distinguishes it from traditional glucocorticoids, making it a subject of extensive research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and comparative studies with conventional corticosteroids.

This compound exhibits anti-inflammatory properties primarily through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. Unlike traditional corticosteroids, this compound does not activate glucocorticoid response elements (GREs), which are responsible for many side effects associated with glucocorticoid therapy. This dissociation allows this compound to retain anti-inflammatory effects while minimizing adverse effects such as growth suppression and immunosuppression .

The structural modification of this compound, specifically the absence of an 11β-hydroxyl/carbonyl moiety on the steroidal C-ring, alters its interaction with the glucocorticoid receptor. This change results in reduced binding to GREs, thereby enhancing its therapeutic profile . Additionally, this compound acts as a potent antagonist of the mineralocorticoid receptor, further differentiating it from conventional glucocorticoids .

Efficacy in Clinical Trials

This compound has been extensively studied in clinical trials for its efficacy in improving motor function in boys with DMD. A pivotal study demonstrated that treatment with this compound at a dose of 6 mg/kg/day resulted in significant improvements in motor outcomes over 48 weeks. Key metrics assessed included time to stand from floor velocity, six-minute walk distance, and other functional measures .

Summary of Clinical Trial Findings

| Study | Dose (mg/kg/day) | Duration (weeks) | Primary Endpoint | Outcome |

|---|---|---|---|---|

| VBP15-002 | 2.0 & 6.0 | 24 | TTSTAND velocity | Significant improvement |

| VBP15-003 | 6.0 | 48 | Multiple motor outcomes | Sustained efficacy |

| Long-term Extension | Variable (up to 6.0) | 30 | Motor function assessments | Ongoing improvement |

The findings indicate that this compound not only preserves muscle function but also enhances mobility in DMD patients compared to traditional treatments like prednisolone .

Comparative Studies

Comparative studies have highlighted the advantages of this compound over traditional corticosteroids like prednisolone and deflazacort. In animal models and clinical settings, this compound has shown superior anti-inflammatory efficacy while exhibiting fewer side effects .

Key Comparative Findings

| Parameter | This compound | Prednisolone | Deflazacort |

|---|---|---|---|

| Anti-inflammatory activity | High | Moderate | Moderate |

| Side effects | Minimal | Significant | Moderate |

| Brain-to-plasma ratio | ~0.30 | ~0.08 | ~0.04 |

The brain-to-plasma ratio indicates that this compound penetrates the central nervous system more effectively than its counterparts, potentially enhancing its therapeutic effects in neurological contexts associated with DMD .

Case Studies and Long-term Efficacy

Long-term studies have demonstrated that patients receiving higher doses of this compound maintained improved muscle function over extended periods. A notable case study involved participants who were treated for up to 30 months, showing sustained benefits in motor function and a favorable safety profile throughout the treatment duration .

Properties

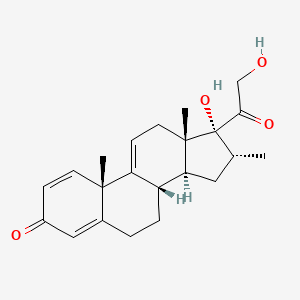

IUPAC Name |

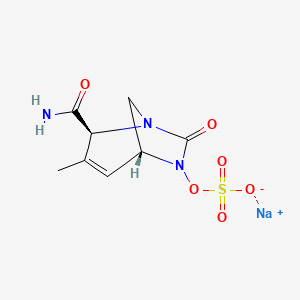

(8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTXTXAMMDTYDQ-DGEXFFLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927527 | |

| Record name | Vamorolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-41-1 | |

| Record name | (16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vamorolone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vamorolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vamorolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAMOROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XP29XMB43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

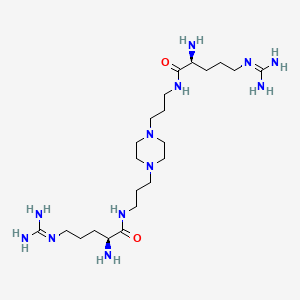

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vamorolone differ from traditional corticosteroids in its interaction with the glucocorticoid receptor (GR)?

A1: Unlike traditional corticosteroids that act as full GR agonists, this compound functions as a dissociative GR ligand [, , ]. This means it selectively activates certain GR-mediated pathways while inhibiting others [, ].

Q2: What is the significance of the Δ9,11 modification in this compound's structure?

A2: The Δ9,11 modification prevents this compound from interacting with a conserved receptor residue (N770/N564), which is crucial for activating transcription factor properties of both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) []. This unique modification contributes to this compound's dissociative properties and improved safety profile compared to traditional corticosteroids [].

Q3: What are the primary downstream effects of this compound's interaction with the GR and MR?

A3: this compound's dissociative binding to the GR leads to effective anti-inflammatory activity while minimizing GR-mediated side effects [, , ]. Additionally, its antagonism of the MR may provide benefits in treating cardiomyopathy, a serious complication in Duchenne muscular dystrophy (DMD) [].

Q4: Does this compound affect the expression of pro-inflammatory cytokines?

A4: Yes, research has shown that this compound, similar to dexamethasone, effectively reduces the expression of pro-inflammatory cytokines in glioma cells []. In a murine model of cortical tumor, this compound treatment resulted in reduced pro-inflammatory signals and improved survival, comparable to dexamethasone [].

Q5: How does this compound impact microRNA (miRNA) expression in muscle tissue?

A5: Studies in the mdx mouse model of DMD revealed that this compound effectively suppresses the expression of pro-inflammatory miRNAs in muscle, similar to prednisolone []. This suggests that this compound exerts its anti-inflammatory effects, in part, by modulating miRNA signaling pathways involved in chronic inflammation [].

Q6: What is the molecular formula and weight of this compound?

A6: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily found in publicly available chemical databases like PubChem and DrugBank.

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A7: this compound is administered orally and exhibits a pharmacokinetic profile similar to prednisolone [, ]. It is primarily metabolized by CYP3A4 and CYP3A5 enzymes, with glucuronidation by UDP-glucuronosyltransferases playing a secondary role []. A quantitative whole-body autoradiography study in rats revealed widespread distribution of this compound in various organs, with peak absorption occurring between 2-6 hours []. Mass balance studies in rats indicate that this compound reaches low steady-state levels by day 5 in urine and day 7 in feces [].

Q8: Does the presence of food affect this compound absorption?

A8: Yes, studies in healthy men showed that food significantly enhances this compound absorption []. This highlights the importance of consistent administration conditions regarding food intake for maintaining optimal drug exposure.

Q9: Are there any genetic factors known to influence this compound pharmacokinetics in boys with DMD?

A9: A population pharmacokinetic analysis investigated the impact of genetic polymorphisms in CYP3A4, CYP3A5, and UGT1A1 enzymes on this compound pharmacokinetics in 81 steroid-naïve boys with DMD []. Interestingly, none of these genetic variants were found to significantly affect this compound pharmacokinetics in this population [].

Q10: What is the relationship between this compound exposure and its pharmacodynamic effects?

A10: An exposure-response analysis in boys with DMD revealed that improvements in clinical efficacy endpoints and pharmacodynamic biomarkers were achieved at typical exposure levels with a 2 mg/kg daily dose []. This analysis provided valuable insights into the relationship between this compound exposure and its therapeutic effects, paving the way for optimized dosing strategies.

Q11: What preclinical models have been used to study this compound's efficacy in DMD?

A11: The mdx mouse model, a widely used animal model of DMD, has been extensively employed in preclinical studies to evaluate this compound's efficacy and safety [, , ]. These studies have provided valuable insights into the drug's mechanism of action and its potential benefits in treating DMD.

Q12: What clinical trials have been conducted to assess this compound's efficacy and safety in DMD?

A12: Several clinical trials have been conducted to evaluate this compound in boys with DMD. These include:

- Phase 2a trial (VBP15-003): This study demonstrated that this compound was well-tolerated and showed evidence of efficacy in improving motor outcomes after 24 weeks of treatment [].

- Open-label extension study (VBP15-LTE): This study followed participants from the VBP15-003 trial for an additional 18 months and found sustained improvements in motor function with a favorable safety profile [].

- Phase 2b trial (VISION-DMD): This randomized, double-blind, placebo-controlled trial further investigated the efficacy and safety of this compound in a larger cohort of boys with DMD [, , ].

Q13: How does this compound's safety profile compare to traditional corticosteroids?

A13: Preclinical studies and clinical trials suggest that this compound may have an improved safety profile compared to traditional corticosteroids like prednisone and deflazacort [, , , ]. Specifically, this compound has demonstrated reduced incidence of side effects such as growth stunting, weight gain, and behavioral changes [, ].

Q14: Does this compound cross the blood-brain barrier?

A14: Unlike deflazacort and prednisolone, which are strong substrates for the P-glycoprotein (P-gp) efflux transporter, this compound is not a strong P-gp substrate []. This difference allows for measurable central nervous system (CNS) exposure of this compound in mice, suggesting a potential for both CNS benefits and side effects [].

Q15: Have any biomarkers been identified to monitor this compound's therapeutic effects or potential side effects?

A15: Research is ongoing to identify biomarkers for this compound. Studies have explored serum proteins as potential pharmacodynamic markers of drug response and disease progression in DMD [, ]. For example, ERBB4, SOD1, and CNTF have shown strong associations with both clinical and histological severity in DMD [].

Q16: Can serum biomarkers predict this compound response in DMD?

A16: Studies utilizing proteomic profiling of serum from mdx mice treated with this compound and other drugs suggest that a biomarker-based approach could be valuable for assessing drug combinations and potentially predicting treatment response in both preclinical and clinical settings [].

Q17: What analytical techniques have been employed to characterize this compound and its effects?

A17: Various analytical methods have been employed in this compound research, including:

- Quantitative whole-body autoradiography (QWBA) to study this compound's ADME properties in rats []

- Mass spectrometry for pharmacokinetic analyses and biomarker discovery [, ]

- SOMAscan® aptamer profiling for comprehensive analysis of protein expression changes in response to this compound treatment [, ]

- Second Harmonic Generation (SHG) imaging for assessing the impact of this compound on muscle fiber cytoarchitecture in a rat model of ventilator-induced diaphragm dysfunction []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.